molecular formula C5H5BrN2O B3021550 3-Amino-5-bromopyridin-4-ol CAS No. 722447-33-8

3-Amino-5-bromopyridin-4-ol

Cat. No.: B3021550
CAS No.: 722447-33-8
M. Wt: 189.01 g/mol
InChI Key: DMZVRJHJGBNINH-UHFFFAOYSA-N
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Description

3-Amino-5-bromopyridin-4-ol is a chemical compound with the molecular formula C5H5BrN2O It is a derivative of pyridine, characterized by the presence of an amino group at the third position, a bromine atom at the fifth position, and a hydroxyl group at the fourth position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-bromopyridin-4-ol typically involves the bromination of 3-amino-4-hydroxypyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the compound into various reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles like amines, thiols, or alkoxides under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, alkoxides; in solvents like dimethylformamide or acetonitrile, often with a base like sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Reduced forms of the compound.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-5-bromopyridin-4-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, especially in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-Amino-5-bromopyridin-4-ol depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, modulating their activity. The presence of the amino, bromine, and hydroxyl groups allows for diverse interactions with biological macromolecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

    3-Amino-4-hydroxypyridine: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    5-Aminopyridin-2-ol: Differently substituted pyridine with potential variations in biological activity.

    4-Hydroxy-3-nitropyridine: Contains a nitro group instead of an amino group, leading to different chemical properties and reactivity.

Uniqueness: 3-Amino-5-bromopyridin-4-ol is unique due to the specific combination of functional groups on the pyridine ring, which imparts distinct chemical reactivity and potential biological activities. The presence of the bromine atom allows for selective substitution reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

3-amino-5-bromo-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O/c6-3-1-8-2-4(7)5(3)9/h1-2H,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMZVRJHJGBNINH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)C(=CN1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00615870
Record name 3-Amino-5-bromopyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00615870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101084-20-2
Record name 3-Amino-5-bromopyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00615870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-5-bromopyridin-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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